Ecamsule (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ecamsule involves the reaction of camphor derivatives with terephthalaldehyde under controlled conditions. The process typically includes sulfonation to introduce sulfonic acid groups, which enhance the compound’s solubility and efficacy as a UVA filter .
Industrial Production Methods: Industrial production of ecamsule follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps to ensure the final product meets stringent quality standards required for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions: Ecamsule primarily undergoes photochemical reactions due to its role as a UVA filter. Upon exposure to UV radiation, it undergoes reversible photoisomerization followed by photoexcitation. This process allows the compound to absorb UV radiation and release it as thermal energy, preventing the radiation from penetrating the skin .
Common Reagents and Conditions: The synthesis of ecamsule involves reagents such as camphor derivatives, terephthalaldehyde, and sulfonating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products Formed: The primary product formed from the synthesis of ecamsule is terephthalylidene dicamphor sulfonic acid. During its application as a UVA filter, the major reaction product is the thermally relaxed form of the compound after it has absorbed and released UV radiation .
Scientific Research Applications
Mechanism of Action
Ecamsule exerts its effects by absorbing UVA radiation in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to UV radiation, ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as thermal energy, preventing the radiation from penetrating the skin. This mechanism helps protect the skin from UV-induced damage, including the formation of pyrimidine dimers and the onset of skin cancer .
Comparison with Similar Compounds
Ecamsule is unique among UVA filters due to its high photostability and specific absorption range. Similar compounds include:
Avobenzone: Another UVA filter known for its broad-spectrum protection but less photostable compared to ecamsule.
Bemotrizinol: A broad-spectrum UV filter that provides protection against both UVA and UVB radiation.
Bisoctrizole: Known for its broad-spectrum protection and photostability, similar to ecamsule.
Oxybenzone: A UV filter that provides protection against UVB and some UVA radiation but is less photostable.
Ecamsule’s unique combination of photostability and specific UVA absorption makes it a valuable component in sunscreen formulations, offering reliable protection against harmful UV radiation .
Properties
IUPAC Name |
disodium;[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14-;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZNEHKRFLKURR-GNTLFSRWSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)[O-])/C1CC2)CS(=O)(=O)[O-])C.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Na2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.